molecular formula C9H10ClNO B14840469 4-Chloro-3-cyclopropoxy-5-methylpyridine

4-Chloro-3-cyclopropoxy-5-methylpyridine

Cat. No.: B14840469
M. Wt: 183.63 g/mol
InChI Key: KECAQRNCVBYQIT-UHFFFAOYSA-N
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Description

4-Chloro-3-cyclopropoxy-5-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with chlorine at position 4, a cyclopropoxy group at position 3, and a methyl group at position 3.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

4-chloro-3-cyclopropyloxy-5-methylpyridine

InChI

InChI=1S/C9H10ClNO/c1-6-4-11-5-8(9(6)10)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

KECAQRNCVBYQIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1Cl)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-cyclopropoxy-5-methylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of 4-Chloro-3-cyclopropoxy-5-methylpyridine typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific solvents, temperature control, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyclopropoxy-5-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Chloro-3-cyclopropoxy-5-methylpyridine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industrial Chemistry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

    Biological Research: It serves as a tool compound in studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropoxy-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-chloro-3-cyclopropoxy-5-methylpyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activity (where available).

Structural and Substituent Comparisons

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Yield (%)
4-Chloro-3-cyclopropoxy-5-methylpyridine Cl (4), cyclopropoxy (3), CH₃ (5) Chlorine, cyclopropoxy, methyl Not reported Not reported N/A
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Cl (2), substituted phenyl (5), amino (2) Chlorine, aryl, amino 497 (example) 278–282 77
4-Chloro-5-fluoro-2-methylpyridine Cl (4), F (5), CH₃ (2) Chlorine, fluorine, methyl Not reported Not reported N/A
4-(4-Chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridine Cl (on phenyl), methoxyphenyl, cyano Aryl, methoxy, cyano Not reported Not reported N/A

Key Observations:

  • Substituent Diversity : The cyclopropoxy group in the target compound is unique compared to aryl (e.g., phenyl) or alkoxy (e.g., methoxy) substituents in analogs. Cyclopropoxy’s strained three-membered ring may enhance steric hindrance and alter electronic effects compared to linear chains or aromatic groups .
  • Positional Effects : Chlorine at position 4 in the target compound contrasts with chlorine at position 2 in ’s derivatives. Positional differences significantly influence pyridine’s dipole moment and reactivity .

Physicochemical Properties

  • Melting Points: Derivatives with nitro (-NO₂) or cyano (-CN) groups (e.g., compounds in and ) exhibit higher melting points (268–287°C) due to increased polarity and intermolecular forces. The cyclopropoxy group’s impact on melting point remains speculative but could lower it compared to nitro-substituted analogs due to reduced polarity .
  • Spectral Data: IR Spectroscopy: The target compound’s cyclopropoxy group might show C-O stretching near 1250–1150 cm⁻¹, distinct from methoxy (∼2850 cm⁻¹) or cyano (∼2183 cm⁻¹) stretches in analogs . ¹H NMR: Methyl groups in position 5 (δ ~2.5 ppm) and cyclopropoxy protons (δ ~1.0–1.5 ppm) would differ from aryl-substituted derivatives (e.g., δ ~7.0 ppm for aromatic protons) .

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